molecular formula C17H9BrClN3O5 B15036410 (2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide

(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B15036410
M. Wt: 450.6 g/mol
InChI Key: OAEWIHIVVLOHAE-XCVCLJGOSA-N
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Description

(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Bromination: Introduction of the bromine atom into the benzodioxole ring.

    Nitration: Introduction of the nitro group into the phenyl ring.

    Cyanation: Introduction of the cyano group into the prop-2-enamide moiety.

    Coupling Reactions: Formation of the final compound through coupling of the intermediate products.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, solvent, and catalysts to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the bromine and nitro groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of reactive functional groups.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Possible use as antimicrobial agents due to the presence of halogen and nitro groups.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups such as the nitro and cyano groups can facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE: Similar structure but lacks the nitro group.

    (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE: Similar structure but lacks the chloro group.

Uniqueness

The presence of both the nitro and chloro groups in (2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-3-NITROPHENYL)-2-CYANOPROP-2-ENAMIDE may confer unique biological activities and chemical reactivity compared to its analogs. These functional groups can influence the compound’s binding affinity to biological targets and its overall stability.

Properties

Molecular Formula

C17H9BrClN3O5

Molecular Weight

450.6 g/mol

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C17H9BrClN3O5/c18-12-6-16-15(26-8-27-16)4-9(12)3-10(7-20)17(23)21-11-1-2-13(19)14(5-11)22(24)25/h1-6H,8H2,(H,21,23)/b10-3+

InChI Key

OAEWIHIVVLOHAE-XCVCLJGOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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